molecular formula C10H8N2O5S B11851032 4-oxo-7-sulfamoyl-1H-quinoline-3-carboxylic acid CAS No. 63463-31-0

4-oxo-7-sulfamoyl-1H-quinoline-3-carboxylic acid

Cat. No.: B11851032
CAS No.: 63463-31-0
M. Wt: 268.25 g/mol
InChI Key: JOIHURFQPHXDFA-UHFFFAOYSA-N
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Description

4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes. Quinoline derivatives are significant due to their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by sulfonation and carboxylation reactions. The reaction conditions often include the use of catalysts such as molecular iodine in ethanol or silica gel under solvent-free conditions .

Industrial Production Methods

Industrial production methods for quinoline derivatives, including 4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid, often employ green chemistry principles. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as dehydrogenase enzymes. It inhibits these enzymes, thereby affecting cellular respiration and metabolic pathways. This inhibition can lead to the suppression of microbial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-7-sulfamoylquinoline-3-carboxylic acid is unique due to its sulfonamide group, which enhances its solubility and bioavailability. This structural feature distinguishes it from other quinoline derivatives and contributes to its potent biological activities .

Properties

CAS No.

63463-31-0

Molecular Formula

C10H8N2O5S

Molecular Weight

268.25 g/mol

IUPAC Name

4-oxo-7-sulfamoyl-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H8N2O5S/c11-18(16,17)5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15)(H2,11,16,17)

InChI Key

JOIHURFQPHXDFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)NC=C(C2=O)C(=O)O

Origin of Product

United States

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